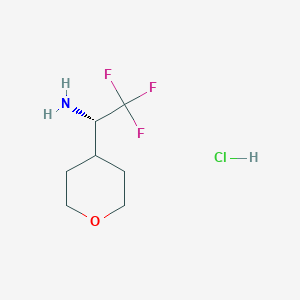
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Formation of the Ethanamine Moiety: The ethanamine moiety can be synthesized through reductive amination of the corresponding ketone or aldehyde using reducing agents like sodium borohydride.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted ethanamine derivatives.
Applications De Recherche Scientifique
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride has diverse applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as an inhibitor or activator of key enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride
- 1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride
- Tetrahydropyran derivatives
Uniqueness
(S)-2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
1821813-96-0 |
|---|---|
Formule moléculaire |
C7H13ClF3NO |
Poids moléculaire |
219.63 g/mol |
Nom IUPAC |
(1S)-2,2,2-trifluoro-1-(oxan-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H/t6-;/m0./s1 |
Clé InChI |
MBDMWPLGAFDSKZ-RGMNGODLSA-N |
SMILES isomérique |
C1COCCC1[C@@H](C(F)(F)F)N.Cl |
SMILES canonique |
C1COCCC1C(C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


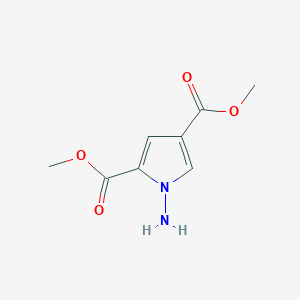
![methyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B15232764.png)

![1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)


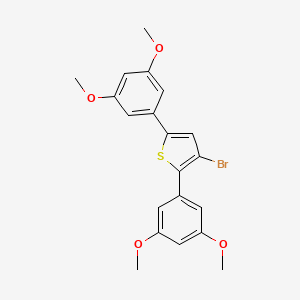

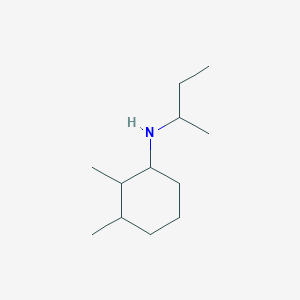

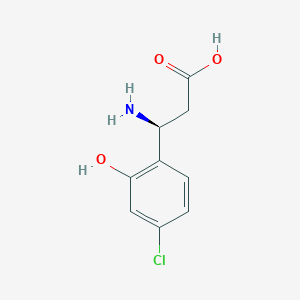
![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)

![Methyl 3-fluoro-5-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B15232842.png)
